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Compound of Interest

Compound Name: Ser-Leu

Cat. No.: B3277826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the

Seryl-Leucine (Ser-Leu) dipeptide. It includes a summary of its core physicochemical

characteristics, detailed experimental protocols for its synthesis and analysis, and an

exploration of its known biological roles, particularly its function as a metabolic regulator.

Core Chemical Properties
Ser-Leu is a dipeptide formed from L-serine and L-leucine residues linked by a peptide bond.

[1] Its structure combines the polar hydroxyl side chain of serine with the nonpolar isobutyl side

chain of leucine. This amphipathic nature influences its solubility and interactions with biological

molecules.

A summary of the key quantitative data for Ser-Leu is presented below for easy reference and

comparison.
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Property Value Source(s)

Molecular Formula C₉H₁₈N₂O₄ [1]

Molecular Weight 218.25 g/mol [1]

Monoisotopic Mass 218.12665706 Da [1]

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-

hydroxypropanoyl]amino]-4-

methylpentanoic acid

[1]

CAS Number 6665-16-3 [1][2]

Canonical SMILES
CC(C)C--INVALID-LINK--

NC(=O)--INVALID-LINK--N
[1]

InChI Key
NFDYGNFETJVMSE-

BQBZGAKWSA-N
[1]

Physical Description Solid [1]

XLogP3 -2.5 [1]

Experimental LogP -3.17 [1]

Topological Polar Surface Area 113 Å² [1][3]

Hydrogen Bond Donor Count 4 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 6 [1]

Experimental Methodologies
The synthesis, purification, and analysis of Ser-Leu are critical for its study and application.

The following sections detail standard protocols used in peptide chemistry.

a) Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
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Solid-phase peptide synthesis is the most common method for producing peptides.[4][5] It

involves the stepwise addition of amino acids to a growing peptide chain that is covalently

attached to an insoluble resin support.[5]

Principle: The C-terminal amino acid (Leucine) is first anchored to a solid support resin (e.g.,

Wang or Rink Amide resin).[5][6] The temporary Nα-protecting group, typically Fmoc (9-

fluorenylmethyloxycarbonyl), is removed using a mild base like piperidine. The next Fmoc-

protected amino acid (Serine), with its side chain protected by a t-butyl (tBu) group, is then

activated by a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the

resin-bound leucine.[6][7] This cycle of deprotection and coupling is repeated until the

desired sequence is assembled.

Detailed Protocol:

Resin Preparation: Swell Fmoc-L-Leu-Wang resin in N,N-dimethylformamide (DMF).

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat

this step. Wash the resin thoroughly with DMF and dichloromethane (DCM).

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU

(2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to

activate the carboxyl group.

Coupling: Add the activated serine solution to the resin and agitate for 1-2 hours at room

temperature.

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and

byproducts.

Cleavage and Deprotection: After the final coupling, treat the peptidyl-resin with a

cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting

group.[5]

Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl

ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.[6]
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b) Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding in aqueous conditions

without the need for side-chain protection.[8][9]

Principle: This method uses proteases, such as carboxypeptidase Y or thermolysin, in

reverse to catalyze peptide bond formation.[8][9] The reaction involves the condensation of

an amino acid ester (as the carboxyl component) with an amino acid amide or free amino

acid (as the amino component).[8]

Detailed Protocol:

Reaction Setup: Dissolve L-Leucine methyl ester and L-Serine amide in a buffered

aqueous solution (e.g., Tris-HCl, pH 8.0).

Enzyme Addition: Add a suitable immobilized protease (e.g., Alcalase or thermolysin) to

the solution.[10]

Incubation: Incubate the mixture with gentle agitation at a controlled temperature (e.g.,

37°C) for several hours to days, monitoring the reaction progress by HPLC.

Termination and Purification: Stop the reaction by filtering out the immobilized enzyme.

The resulting Ser-Leu dipeptide can then be purified from the reaction mixture using ion-

exchange chromatography.[8]
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Workflow for Ser-Leu Synthesis and Analysis
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General workflow for the synthesis, purification, and analysis of Ser-Leu.
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Purification is essential to remove byproducts and unreacted reagents from the synthesis.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most powerful method for peptide purification.[11][12]

Principle: The method separates molecules based on their hydrophobicity.[13] The crude

peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C8

or C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous

mobile phase (containing an ion-pairing agent like TFA) is used to elute the components.[11]

[13] The more hydrophobic the molecule, the longer it is retained on the column.

Detailed Protocol:

Sample Preparation: Dissolve the crude, lyophilized Ser-Leu peptide in a minimal amount

of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the sample

to remove particulates.[14]

Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Elution Gradient: Run a linear gradient, for example, from 5% to 50% Mobile Phase B over

30-40 minutes at a flow rate appropriate for the column size.

Detection and Fraction Collection: Monitor the column effluent using a UV detector at 210-

220 nm.[12] Collect fractions corresponding to the main product peak.

Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical

HPLC. Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as

a white powder.

b) Recrystallization

For some dipeptides, co-crystallization can be an effective single-step method for purification,

particularly for removing synthesis contaminants like TFA.[15][16]
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Principle: This technique exploits differences in solubility between the target peptide and

impurities. The crude peptide is dissolved in a suitable solvent system at an elevated

temperature, and the solution is slowly cooled to induce the formation of pure crystals of the

dipeptide, leaving impurities behind in the solution.

Detailed Protocol:

Solvent Selection: Identify a suitable solvent or solvent mixture (e.g., water/ethanol) in

which the Ser-Leu dipeptide has high solubility at high temperatures and low solubility at

low temperatures.

Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent.

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling

in an ice bath or refrigerator to maximize crystal formation.

Crystal Collection: Collect the crystals by vacuum filtration.

Washing and Drying: Wash the collected crystals with a small amount of the cold solvent

to remove any adhering impurities and then dry them under vacuum.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of

the synthesized Ser-Leu dipeptide, verifying its identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm

the structure of the dipeptide and assess its purity.

Biological Activity and Signaling
Ser-Leu is recognized as a metabolite, playing a role in cellular processes at the interface of

protein metabolism and energy pathways.[1][17]

Recent research in Saccharomyces cerevisiae has identified Ser-Leu as a key metabolic

regulator.[17] A study employing a systematic analysis of protein-small molecule interactions

revealed that Ser-Leu binds to numerous proteins, including metabolic enzymes.[17]
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Activation of Phosphoglycerate Kinase (Pgk1): Ser-Leu was shown to directly bind to and

increase the activity of phosphoglycerate kinase (Pgk1), a crucial enzyme in the glycolytic

pathway.[17]

Metabolic Shift: Supplementation with Ser-Leu led to acute changes in metabolism,

including the accumulation of the glycolytic intermediate 3-phosphoglycerate (3PGA), and

delayed the diauxic shift (the switch from fermentation to respiration).[17]

This evidence suggests that dipeptides like Ser-Leu are not merely products of protein

degradation but can function as signaling molecules that modulate the activity of metabolic

enzymes, linking protein turnover to central carbon metabolism.[17]

While a specific receptor-mediated signaling pathway for linear Ser-Leu has not been fully

elucidated, its role in modulating glycolysis points to a direct intracellular regulatory function.

The interaction between Ser-Leu and Pgk1 represents a non-canonical signaling event where

a dipeptide allosterically regulates enzyme activity.

In plants and microbes, other dipeptides (often cyclic) are known to act as signaling molecules

in processes like quorum sensing and immune response, typically through receptor-mediated

pathways.[18][19] The discovery of Ser-Leu's regulatory role in yeast suggests that linear

dipeptides may have broader signaling functions in eukaryotes than previously understood.[17]
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Regulatory Role of Ser-Leu in Glycolysis
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Ser-Leu acts as a regulatory link between protein degradation and glycolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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